molecular formula C21H18ClN7O B2626345 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea CAS No. 1171561-12-8

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea

Cat. No.: B2626345
CAS No.: 1171561-12-8
M. Wt: 419.87
InChI Key: OZZFJKNQANJQAO-UHFFFAOYSA-N
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Description

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea is a synthetic organic compound with potential applications in medicinal chemistry. It is characterized by its complex structure, which includes an imidazole ring, a pyrimidine ring, and a urea linkage. This compound is of interest due to its potential biological activities, including anticancer and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling Reactions: The imidazole and pyrimidine rings are then coupled using a suitable linker, often through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

    Final Assembly: The final step involves the formation of the urea linkage, typically through the reaction of an amine with an isocyanate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce nitro groups or other reducible functionalities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or nucleophiles like amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), often in the presence of catalysts or under reflux conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings may facilitate binding to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby reducing cell proliferation in cancer cells.

Comparison with Similar Compounds

    1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chlorophenyl)urea: Similar structure but lacks the methyl group on the phenyl ring.

    1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-methylphenyl)urea: Similar structure but lacks the chlorine atom on the phenyl ring.

Uniqueness: 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea is unique due to the presence of both the chlorine and methyl groups on the phenyl ring, which may enhance its biological activity and specificity compared to similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN7O/c1-14-17(22)3-2-4-18(14)28-21(30)27-16-7-5-15(6-8-16)26-19-11-20(25-12-24-19)29-10-9-23-13-29/h2-13H,1H3,(H,24,25,26)(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZFJKNQANJQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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